molecular formula C19H23NO4S B13658961 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13658961
M. Wt: 361.5 g/mol
InChI Key: SWPWGMSSMXIDPT-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be constructed through cyclization reactions.

    Attachment to Pyrrolidine Ring: The benzothiophene moiety can be linked to the pyrrolidine ring via a nucleophilic substitution reaction.

    Introduction of Protecting Groups: The 2-methylpropan-2-yl group can be introduced as a protecting group for the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety would yield sulfoxides or sulfones, while reduction of the carboxylic acid group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The benzothiophene moiety could play a crucial role in binding to the target, while the pyrrolidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid: Lacks the protecting group, potentially altering its reactivity and biological activity.

    1-Benzothiophen-3-ylmethyl derivatives: Compounds with different substituents on the benzothiophene ring, which might exhibit different chemical and biological properties.

Uniqueness

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzothiophene and pyrrolidine moieties, as well as the protecting group. This combination of structural features can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWGMSSMXIDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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